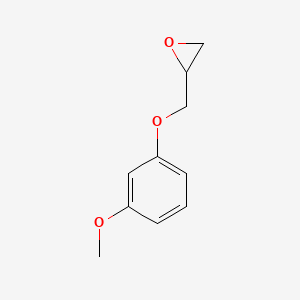

2-((3-Methoxyphenoxy)methyl)oxirane

Description

Overview of Epoxide Reactivity and Utility in Organic Synthesis

Epoxides, also known as oxiranes, are cyclic ethers containing a three-membered ring composed of one oxygen and two carbon atoms. numberanalytics.comwikipedia.org This structure possesses significant ring strain, estimated to be around 25 kcal/mol, which makes epoxides considerably more reactive than their acyclic ether counterparts. masterorganicchemistry.com This inherent reactivity is the cornerstone of their extensive utility in organic synthesis. numberanalytics.comstudysmarter.co.uk

The primary reaction pathway for epoxides is ring-opening, which can be initiated by a wide array of nucleophiles, including alcohols, water, amines, and thiols. numberanalytics.comwikipedia.org These reactions can proceed under both acidic and basic conditions, often with high regio- and stereoselectivity. numberanalytics.com Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. libretexts.org Conversely, under acidic conditions, the reaction mechanism can exhibit significant SN1 character. libretexts.org The oxygen atom is first protonated, creating a good leaving group. This is followed by nucleophilic attack, which preferentially occurs at the more substituted carbon, as this carbon can better stabilize the developing positive charge. wikipedia.orglibretexts.org This versatility makes epoxides invaluable intermediates for creating complex molecules and a diverse range of functional groups. numberanalytics.comlibretexts.org

Structural Characteristics of 2-((3-Methoxyphenoxy)methyl)oxirane and its Unique Reactivity Profile

This compound is an aryl glycidyl (B131873) ether characterized by an oxirane ring linked to a 3-methoxyphenoxy group via a methylene (B1212753) bridge. sigmaaldrich.comnih.gov This specific arrangement of functional groups imparts a distinct reactivity profile. The presence of the aryloxy group influences the electronic properties of the epoxide.

Spectroscopic data provides further insight into its structure. In the ¹H NMR spectrum, characteristic signals include the multiplet for the oxirane ring protons, the signals for the methylene bridge protons, and the aromatic protons of the methoxyphenoxy group. royalsocietypublishing.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₃ sigmaaldrich.comnih.gov |

| Molecular Weight | 180.20 g/mol sigmaaldrich.comnih.gov |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | UCGYCLBMTBEQQM-UHFFFAOYSA-N sigmaaldrich.com |

Historical Context and Evolution of Research on Aryloxy Epoxides

Aryloxy epoxides, often referred to as aryl glycidyl ethers, are a class of compounds that have been a subject of research due to their utility as intermediates in the synthesis of a wide range of chemicals, including pharmaceuticals and polymers. cdc.govkpi.ua Their synthesis and reactions have been explored in various contexts. For example, the reaction of phenols with epichlorohydrin (B41342) is a common method for preparing aryl glycidyl ethers. royalsocietypublishing.org

Research into this class of compounds has evolved to include detailed studies of their reaction mechanisms, such as Lewis acid-mediated cyclizations. acs.orgnih.gov These studies have shown that enantiomerically pure aryl glycidyl ethers can undergo stereospecific cyclizations to form complex heterocyclic systems like 3-chromanols. acs.orgnih.gov The choice of catalyst, such as a Lewis acid, can direct the reaction towards specific products, highlighting the tunable reactivity of these molecules. acs.org Furthermore, the development of solvent-free and microwave-assisted synthesis methods for the ring-opening of aryloxy epoxides demonstrates the ongoing efforts to create more efficient and environmentally friendly chemical processes. researchgate.netresearchgate.net The biocatalytic resolution of racemic glycidyl aryl ethers using enzymes like epoxide hydrolases has also become an important area of research, allowing for the production of enantiomerically pure epoxides, which are valuable chiral building blocks in synthesis. researchgate.net

Properties

IUPAC Name |

2-[(3-methoxyphenoxy)methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-11-8-3-2-4-9(5-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGYCLBMTBEQQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2210-75-5 | |

| Record name | 2-((3-Methoxyphenoxy)methyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(3-Methoxyphenoxy)methyl]oxirane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4XNC3A6BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Chemical Transformations of 2 3 Methoxyphenoxy Methyl Oxirane

Nucleophilic Ring-Opening Reactions of the Oxirane Moietybenchchem.comresearchgate.net

The high reactivity of the epoxide ring is primarily due to its significant ring strain, making it an excellent electrophile for nucleophilic attack. youtube.comresearchgate.net This susceptibility leads to ring-opening reactions, forming more stable, acyclic products. youtube.com These reactions can be initiated by a variety of nucleophiles and can proceed through different mechanisms depending on the reaction conditions. libretexts.orglibretexts.org

The formation of diols from epoxides can be achieved through hydrolysis under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the epoxide oxygen is first protonated, creating a better leaving group. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide. libretexts.orgmasterorganicchemistry.com For asymmetrically substituted epoxides, this attack preferentially occurs at the more substituted carbon, following a mechanism with significant S(_N)1 character. libretexts.orglibretexts.org This results in the formation of a 1,2-diol with a trans stereochemistry. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the less sterically hindered carbon of the epoxide ring in an S(_N)2 reaction. libretexts.org The resulting alkoxide is then protonated by water to yield the 1,2-diol, also with a trans configuration. libretexts.org

The reduction of the oxirane ring can lead to the formation of alcohols. This transformation is typically achieved using reducing agents like lithium aluminum hydride.

The reaction of 2-((3-Methoxyphenoxy)methyl)oxirane with amines is a common and important method for the synthesis of β-amino alcohols. royalsocietypublishing.orgnih.gov These compounds are valuable intermediates in medicinal chemistry and natural product synthesis. royalsocietypublishing.org The reaction involves the nucleophilic attack of the amine on one of the carbon atoms of the oxirane ring, leading to its opening. royalsocietypublishing.orgrsc.org The regioselectivity of this reaction, meaning which carbon is attacked, can be influenced by the reaction conditions and the nature of the amine and epoxide. nanochemres.orgrroij.com

In a typical procedure, the epoxide is reacted with an amine, often in a suitable solvent and sometimes with heating. nih.gov The reaction can be performed under metal- and solvent-free conditions, for instance, mediated by acetic acid, which provides high yields and excellent regioselectivity. rsc.org

Lewis acids are frequently employed as catalysts to enhance the rate and control the regioselectivity of epoxide ring-opening reactions. royalsocietypublishing.orgnanochemres.org They activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. ucdavis.edu

Common Lewis acid catalysts include:

Bismuth(III) triflate (Bi(OTf)(_3)) royalsocietypublishing.org

Scandium(III) triflate (Sc(OTf)(_3)) nanochemres.org

Yttrium(III) nitrate (B79036) (Y(NO(_3))(_3)) nanochemres.org

Antimony(III) chloride (SbCl(_3)) nanochemres.org

Bismuth(III) chloride (BiCl(_3)) nanochemres.org

Calcium trifluoromethanesulfonate (B1224126) rroij.com

Zirconium(IV) chloride rroij.com

Europium(III) triflate (Eu(OTf)(_3)) nih.gov

The choice of catalyst can significantly influence the outcome of the reaction. For example, in amine-mediated ring openings, bismuth(III) triflate has been explored to suppress the formation of chlorinated side products that can occur with bismuth(III) chloride. royalsocietypublishing.org The regioselectivity of the ring-opening is a crucial aspect. In general, under basic or neutral conditions (S(_N)2 mechanism), the nucleophile attacks the less sterically hindered carbon. libretexts.orglibretexts.org In contrast, under acidic conditions (S(_N)1-like mechanism), the nucleophile attacks the more substituted carbon, which can better stabilize the developing positive charge. youtube.comlibretexts.orglibretexts.org

For instance, studies on the ring-opening of epoxides with amines using a nanomagnetic supported ferrous ion as a solid Lewis acid catalyst have shown that the terminal attack is the predominant pathway in most cases. nanochemres.org Similarly, heterogeneous Lewis acid catalysts like Sn-Beta have demonstrated high regioselectivity for the terminal attack in the ring-opening of epichlorohydrin (B41342) with methanol. ucdavis.edu

Oxidative Transformations of the Oxirane Ring

The oxirane ring of this compound can be opened through oxidation. This process typically leads to the formation of diols. Common oxidizing agents used for this transformation include hydrogen peroxide or peracids. The oxidation of alkenes is a fundamental method for producing epoxides, which can then undergo further oxidative cleavage. google.com

Reductive Transformations to Corresponding Alcohols

The oxirane ring can be reduced to form the corresponding alcohols. This transformation is typically accomplished using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (B1222165) (NaBH(_4)). The reduction of epoxides is a key step in the synthesis of various alcohol-containing compounds. acs.org

Nucleophilic Substitution Reactions at Epoxide Carbon Centers

The carbon atoms of the epoxide ring are electrophilic and can undergo nucleophilic substitution reactions. This reactivity is a cornerstone of epoxide chemistry, allowing for the introduction of a wide range of functional groups. researchgate.net Besides the nucleophiles already discussed (water, alcohols, amines), other nucleophiles such as thiols and halides can also open the epoxide ring.

The mechanism of these substitution reactions is generally S(_N)2-like, especially under neutral or basic conditions, where a strong nucleophile attacks the less hindered carbon atom, leading to inversion of stereochemistry at that center. youtube.comlibretexts.org Under acidic conditions, the reaction can have more S(_N)1 character, with the nucleophile attacking the more substituted carbon. youtube.comlibretexts.org

Interactive Data Table

| Reaction Type | Reagents/Conditions | Major Product(s) | Mechanistic Notes |

|---|---|---|---|

| Nucleophilic Ring-Opening (Hydrolysis) | H₂O, H⁺ or OH⁻ | 1,2-Diol | Acidic: SN1-like, attack at more substituted carbon. Basic: SN2, attack at less substituted carbon. libretexts.orglibretexts.org |

| Nucleophilic Ring-Opening (Aminolysis) | Amines (e.g., R-NH₂) | β-Amino alcohol | Can be catalyzed by Lewis acids. royalsocietypublishing.orgnanochemres.org Regioselectivity depends on conditions. nanochemres.orgrroij.com |

| Oxidative Transformation | Oxidizing agents (e.g., H₂O₂, peracids) | Diol | Involves cleavage of the C-C bond of the oxirane ring. |

| Reductive Transformation | Reducing agents (e.g., LiAlH₄, NaBH₄) | Alcohol | Opens the epoxide ring to form an alcohol. |

| Nucleophilic Substitution | Various nucleophiles (e.g., thiols, halides) | Substituted alcohols | Generally follows SN2 pathway at the less hindered carbon. libretexts.org |

Hydroboration Reactions of Functionalized Epoxides.bohrium.comcuny.edunih.gov

The catalytic reduction of substituted epoxides through hydroboration is a significant method for synthesizing alcohols. bohrium.comcuny.edunih.gov However, traditional methods often face challenges such as low selectivity and limited compatibility with various functional groups. bohrium.comcuny.edunih.gov

Regioselective Synthesis of Markovnikov Alcohols.bohrium.comcuny.edunih.gov

The synthesis of branched "Markovnikov" alcohols is a crucial process in several chemical industries. bohrium.comcuny.edunih.gov The hydroboration of unsymmetrical epoxides, such as this compound, offers a pathway to these alcohols. bohrium.comcuny.edunih.gov Research has demonstrated that highly regioselective hydroboration of nonsymmetrical epoxides can be achieved, leading to the preferential formation of Markovnikov alcohols. bohrium.comcuny.edunih.gov This regioselectivity is a key aspect, as the alternative, anti-Markovnikov addition, leads to a different isomer. nsf.gov The reduction of epoxides is an alternative to the hydration of olefins for producing alcohols. nih.gov

The hydroboration-oxidation of alkenes is a two-step process that results in the formation of alcohols. masterorganicchemistry.comlibretexts.org The reaction typically involves an anti-Markovnikov addition, where the hydroxyl group attaches to the less substituted carbon. masterorganicchemistry.comlibretexts.orgchemistrytalk.org This is in contrast to the Markovnikov selectivity often desired in the synthesis of specific alcohol isomers. nih.gov The reaction proceeds via a concerted mechanism where bond breaking and formation occur simultaneously, avoiding the formation of a carbocation and subsequent rearrangements. libretexts.org

Role of Molecular Alkali Metal Catalysts in Epoxide Hydroboration.bohrium.comcuny.edunih.gov

Recent advancements have highlighted the use of molecular alkali metal catalysts in the hydroboration of epoxides. bohrium.comcuny.edunih.gov Specifically, ligated alkali metal triethylborohydrides have been identified as highly effective catalysts. bohrium.comcuny.edunih.gov These catalysts exhibit excellent chemoselectivity and turnover efficiencies, allowing for the selective and quantitative reduction of various epoxides, including those with aryl groups like this compound, under mild conditions and at high substrate-to-catalyst ratios. bohrium.comcuny.edunih.govchemrxiv.orgchemrxiv.org

The catalytic activity is influenced by both the anion and the alkali metal cation. nih.gov The [HBEt3]− anion is crucial for catalytic efficiency, while the ligated alkali metal cation governs the reaction's selectivity. nih.gov The mechanism is thought to involve a concerted, HBpin-assisted ring-opening of the epoxide by the [HBEt3]− anion. nih.gov This approach offers a significant improvement over classical methods that often use more expensive and less selective transition metal catalysts. bohrium.comcuny.edunih.gov The use of inexpensive and readily available alkali metal-based catalysts, such as lithium tert-butoxide (tBuOLi), has also been explored for the hydroboration of epoxides. acs.orgacs.org

Interactive Data Table: Catalytic Hydroboration of Epoxides

| Catalyst System | Substrate Scope | Selectivity | Conditions | Yield |

| Ligated Alkali Metal Triethylborohydrides | Terminal and internal epoxides with ene, yne, aryl, and halo groups | High Markovnikov regioselectivity (up to 99%) | Mild, S/C up to 1000 | Quantitative |

| Lithium tert-butoxide (tBuOLi) / Pinacolborane | Esters, lactones, and epoxides | High chemoselectivity | Mild | High |

Cycloaddition Chemistry Involving the Oxirane Moiety (e.g., CO2 Cycloaddition).rsc.org

The oxirane ring of this compound can participate in cycloaddition reactions, a key transformation for this class of compounds. One of the most significant cycloaddition reactions is the reaction with carbon dioxide (CO2) to form cyclic carbonates. rsc.org This process is considered a valuable method for CO2 fixation, converting a greenhouse gas into useful chemical products. rsc.orgresearchgate.net

The cycloaddition of CO2 to epoxides is often facilitated by catalysts. rsc.org While various catalysts have been developed, including metal-organic frameworks and ionic liquids, there is a growing interest in practical, metal-free, and recyclable catalysts. rsc.orgresearchgate.net The reaction involves the activation of the epoxide ring, followed by the nucleophilic attack of a species that incorporates the CO2 molecule. researchgate.net For instance, in some catalytic systems, a bromide ion attacks the terminal carbon of the epoxide, generating a bromo-alkoxide intermediate which then reacts with CO2. researchgate.net The efficiency of this reaction can be high, with some catalytic systems achieving excellent yields under relatively mild conditions. researchgate.net

Stereochemical Aspects and Enantioselective Transformations of 2 3 Methoxyphenoxy Methyl Oxirane

Chiral Synthesis and Enantiomeric Resolution Strategies

The production of enantiomerically pure 2-((3-methoxyphenoxy)methyl)oxirane is paramount for its use in stereoselective synthesis. Several strategies are employed to achieve this, broadly categorized into asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis: This approach aims to directly produce one enantiomer over the other. A common method involves the asymmetric epoxidation of a corresponding allylic precursor, such as 3-(3-methoxyphenoxy)prop-1-ene. Catalytic systems, often employing chiral metal complexes, can facilitate the delivery of the oxygen atom to one face of the double bond preferentially.

Enantiomeric Resolution: Resolution techniques are used to separate a 50:50 racemic mixture of the two enantiomers. libretexts.org These methods rely on the conversion of the enantiomers into diastereomers, which have different physical properties and can thus be separated. libretexts.org

Kinetic Resolution: This involves reacting the racemic epoxide with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. For instance, lipase-mediated kinetic resolution is a well-established method. In a process analogous to the resolution of similar structures, a lipase (B570770) like Amano Lipase from Aspergillus niger (ANL) could be used for the regioselective acylation of the corresponding racemic diol, (RS)-3-(3-methoxyphenoxy)propane-1,2-diol. researchgate.netgoogle.com The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net

Chemical Resolution: This strategy involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a mixture of diastereomeric salts. libretexts.org These salts can then be separated by physical methods like fractional crystallization. libretexts.org For example, reacting the racemic epoxide with a chiral acid would open the ring to form two diastereomeric esters, which could then be separated. Subsequent hydrolysis of each separated diastereomer would yield the enantiomerically pure epoxide. libretexts.org

| Resolution Strategy | Description | Key Feature |

| Enzymatic Kinetic Resolution | Utilizes a chiral biocatalyst (e.g., lipase) to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity under mild reaction conditions. |

| Chemical Resolution | Reacts a racemate with a chiral resolving agent to form separable diastereomers. | Diastereomers possess different physical properties (e.g., solubility) allowing for separation by crystallization. libretexts.org |

| Asymmetric Epoxidation | Direct synthesis of a single enantiomer from an achiral precursor using a chiral catalyst. | Avoids the loss of 50% of the material inherent in resolution methods. |

Stereoselective Ring-Opening Reactions

The synthetic utility of chiral this compound lies in the stereoselective reactions of its strained three-membered ring. The opening of the epoxide ring proceeds via a nucleophilic substitution (SN2) mechanism under basic or neutral conditions. libretexts.org This process is characterized by the inversion of stereochemical configuration at the center of nucleophilic attack.

When a nucleophile attacks the terminal, less-substituted carbon of the oxirane ring, it results in a predictable and controlled introduction of a new functional group with a specific stereochemistry. For example, the reaction of (R)-2-((3-methoxyphenoxy)methyl)oxirane with a nucleophile (Nu⁻) will predominantly yield an (R)-1-substituted-3-(3-methoxyphenoxy)propan-2-ol.

Chelated enolates of amino acids and α-chiral amines are examples of nucleophiles that can be used for the regioselective ring-opening of epoxides. researchgate.net The reaction with a chiral nucleophile leads to the formation of diastereomers, which can be valuable in constructing complex molecules with multiple stereocenters. The inherent strain of the epoxide ring helps to drive these reactions to completion, even with otherwise poor leaving groups. libretexts.org

| Reaction Condition | Mechanism | Stereochemical Outcome |

| Basic/Neutral | SN2 | Inversion of configuration at the site of attack. Nucleophile attacks the less sterically hindered carbon. libretexts.org |

| Acidic | SN1/SN2-like | Nucleophile attacks the more substituted carbon. Results in a trans-diol after hydrolysis. libretexts.org |

Preservation of Stereochemical Integrity in Multi-step Transformations

In a multi-step synthesis starting with an enantiomerically pure epoxide, maintaining stereochemical integrity is crucial. When transformations are performed on other parts of the molecule without affecting the chiral center, the stereochemistry is preserved. libretexts.org

However, many synthetic routes utilize the epoxide as a reactive handle. In these cases, the focus shifts to predictable stereochemical outcomes. The SN2 ring-opening of the epoxide is a key example of a reaction that does not preserve the original stereocenter but transforms it into a new one with a predictable, inverted configuration. This control over the stereochemical outcome is a cornerstone of asymmetric synthesis.

For subsequent steps, it is essential to employ reactions that proceed with known stereochemical consequences. For example, if the product of the ring-opening is a diol, its further functionalization can be designed to either retain or invert the newly created stereocenters as needed. Methodologies such as the hydrolysis of intermediate cyclic sulfates have been shown to proceed with retention of configuration, offering another tool for preserving stereochemistry during a synthetic sequence. soton.ac.uk

Influence of Substituent Effects on Stereoselectivity and Reactivity

The reactivity of the epoxide ring and the stereoselectivity of its reactions are significantly influenced by the electronic and steric properties of its substituent, the (3-methoxyphenoxy)methyl group.

Electronic Effects: The phenoxy group is generally electron-withdrawing, which can influence the partial positive charges on the oxirane carbons. However, the methoxy (B1213986) group (-OCH₃) on the phenyl ring is an electron-donating group by resonance. This electronic nature affects the stability of the epoxide ring and its susceptibility to nucleophilic attack. Electron-donating groups can increase the stability of the oxirane ring, potentially slowing the rate of ring-opening reactions compared to epoxides with electron-withdrawing groups.

| Substituent Feature | Influence on Reactivity | Influence on Stereoselectivity |

| Electronic Effect (Methoxy Group) | Electron-donating nature may increase ring stability and slow the reaction rate. | Influences the electronic character of the transition state, but the primary control is steric. |

| Steric Effect (Entire Substituent) | The bulky group hinders attack at the C2 carbon and can reduce the overall reaction rate. | Enforces high regioselectivity, directing nucleophilic attack to the less-hindered C3 carbon. |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

2-((3-Methoxyphenoxy)methyl)oxirane is a highly valued building block in organic synthesis, primarily owing to the reactivity of its strained epoxide ring. This functional group readily undergoes ring-opening reactions with a variety of nucleophiles, making it a versatile precursor for the construction of more complex molecules, particularly in the field of pharmaceutical chemistry. google.comsmolecule.comontosight.ai The presence of the methoxyphenoxy group also influences its reactivity and solubility, contributing to its utility in diverse synthetic applications.

The epoxide moiety allows for the introduction of a 1,2-propanediol unit, a common structural motif in many biologically active compounds. The regioselectivity of the ring-opening reaction can often be controlled by the choice of reagents and reaction conditions, leading to specific stereoisomers. This stereocontrol is crucial in the synthesis of chiral drugs, where only one enantiomer exhibits the desired therapeutic effect.

A significant application of this compound is as a key intermediate in the synthesis of β-adrenoblockers (beta-blockers). researchgate.net These drugs are widely used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias. The synthesis of carvedilol (B1668590) derivatives, which are non-selective beta-blockers with alpha-1 blocking activity, also utilizes this oxirane compound. acs.org For instance, 2-((2-methoxyphenoxy)methyl)oxirane, a closely related isomer, is a known intermediate in the synthesis of Ranolazine, a drug used to treat chronic angina. google.comscbt.com The synthesis of these complex pharmaceutical agents highlights the importance of this compound as a critical starting material.

Furthermore, this compound serves as a precursor for creating diverse molecular architectures. For example, it has been used in the synthesis of eugenol-fluorinated triazole derivatives, which have shown potential as fungicidal agents. scielo.brresearchgate.net The synthesis involves the ring-opening of the oxirane with an azide (B81097), followed by a copper-catalyzed azide-alkyne cycloaddition ("click" reaction) to introduce the triazole moiety. This demonstrates the compound's role in constructing molecules with specific functionalities and potential applications in agrochemicals.

The following table summarizes key examples of complex molecules synthesized using this compound as a building block:

| Target Molecule/Derivative | Application/Significance | Reference |

| Carvedilol Derivatives | Beta-blockers for cardiovascular diseases | acs.org |

| Ranolazine Intermediate | Anti-anginal medication | google.comscbt.com |

| Eugenol-Fluorinated Triazoles | Potential fungicidal agents | scielo.brresearchgate.net |

| Methocarbamol (B1676395) Beta Isomer | Impurity standard for a muscle relaxant | google.com |

Integration into Polymer Science and Advanced Materials Development

The unique chemical structure of this compound also makes it a valuable monomer in polymer science for the development of advanced materials. Its epoxide functionality is the key to its polymerization and subsequent modification, leading to a wide range of functional polymers.

This compound can undergo ring-opening polymerization (ROP) to form polyethers. ontosight.ai This type of polymerization can be initiated by cationic, anionic, or coordination catalysts. While studies on the ROP of this compound itself are not extensively detailed in readily available literature, the polymerization of structurally similar oxiranes, such as 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, has been investigated. smolecule.comcore.ac.ukrsc.orgresearchgate.netresearchgate.net In these studies, cationic initiators have been used to produce polyethers with specific properties. smolecule.comcore.ac.ukrsc.orgresearchgate.netresearchgate.net The polymerization of such bulky, substituted oxiranes can be challenging due to steric hindrance, but can lead to polymers with unique, stiff conformations. smolecule.comcore.ac.uk

The general mechanism for the cationic ROP of an oxirane involves the following steps:

Initiation: The initiator (e.g., a Lewis acid) activates the epoxide ring, making it susceptible to nucleophilic attack.

Propagation: The activated monomer is attacked by another monomer molecule, leading to the opening of the epoxide ring and the formation of a growing polymer chain.

Termination: The polymerization is terminated by a reaction that deactivates the growing chain end.

The properties of the resulting polyether, such as its molecular weight and polydispersity, can be controlled by the choice of initiator, monomer concentration, and reaction temperature.

Instead of directly polymerizing the oxirane ring, this compound can be incorporated as a side chain in other polymer backbones, resulting in epoxide-containing polymers. ontosight.ai These polymers are valuable as they can be further modified through the reactive epoxide groups. One common method to synthesize such polymers is through the polymerization of a monomer that already contains the epoxide functionality.

For example, a monomer could be synthesized by reacting a polymerizable group (like a vinyl or acrylic group) with this compound. The resulting monomer can then be polymerized to yield a polymer with pendant epoxide groups. These epoxide-containing polymers serve as versatile platforms for further functionalization.

Polymers containing the this compound unit can be readily modified after polymerization, a strategy known as post-polymerization modification. This allows for the introduction of a wide range of functional groups onto the polymer chain, tailoring its properties for specific applications. ontosight.ai

A particularly powerful method for post-polymerization modification is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netrsc.orgnih.govtu-dresden.de The epoxide ring of the polymer can be opened with sodium azide to introduce an azide group. This azido-functionalized polymer can then be reacted with various alkyne-containing molecules to attach different functionalities. This method is highly efficient, specific, and can be performed under mild conditions.

The versatility of this approach is highlighted in studies on other epoxide-containing polymers where various functional groups, including fluorescent molecules and protected amino acids, have been successfully attached. rsc.org

The ability to synthesize and functionalize polymers derived from this compound opens the door to the development of novel polymeric materials and high-performance coatings. ontosight.ai The incorporation of the methoxyphenoxy group can enhance properties such as adhesion and thermal stability.

For instance, silane (B1218182) coupling agents containing an oxirane ring are used to improve the bond between organic polymers and inorganic substrates in coatings and composites. ontosight.ai While not the exact compound, this demonstrates the principle of how the oxirane functionality can be leveraged to create advanced materials. The polymers derived from this compound could find applications in areas such as:

Adhesives and Sealants: The reactive epoxide groups can be cross-linked to form strong, durable bonds.

Biomaterials: The ability to functionalize the polymer with bioactive molecules through click chemistry makes it a candidate for drug delivery systems and tissue engineering scaffolds.

High-Performance Coatings: The aromatic and ether functionalities can contribute to improved chemical resistance and mechanical properties.

Intermediates in the Synthesis of Specific Organic Compounds

Beyond its role as a building block for complex pharmaceuticals and a monomer for polymers, this compound serves as a crucial intermediate in the synthesis of a variety of other specific organic compounds.

A notable example is its use as a starting material in the preparation of the beta isomer of methocarbamol. google.com Methocarbamol is a muscle relaxant, and its beta isomer is an important impurity for which a reference standard is required for quality control during drug manufacturing. A patented process describes the synthesis of this isomer starting from this compound, involving a sequence of chlorination, esterification, amidation, and other reactions. google.com

The following table outlines the synthetic steps for the preparation of the methocarbamol beta isomer from this compound as described in the patent:

| Step | Reaction | Reagents | Product | Reference |

| 1 | Chlorination | Hydrogen chloride gas | 1-chloro-3-(3-methoxyphenoxy)propan-2-ol | google.com |

| 2 | Esterification | Triphosgene | 1-chloro-3-(3-methoxyphenoxy)propan-2-yl carbonochloridate | google.com |

| 3 | Amidation | Ammonia | 1-chloro-3-(3-methoxyphenoxy)propan-2-yl carbamate | google.com |

| 4 | Acetylation & Acid Digestion | Acetic acid, tetrabutyl ammonium (B1175870) bromide, etc. | Methocarbamol beta isomer | google.com |

Furthermore, the compound is an intermediate in the synthesis of certain agrochemicals. As mentioned earlier, it is used to produce eugenol-fluorinated triazole derivatives with potential fungicidal activity against pathogens that affect crops like papaya. scielo.brresearchgate.net This highlights its utility in creating molecules designed for specific biological interactions.

The reactivity of the epoxide ring allows for its conversion into a variety of other functional groups, making it a versatile starting point for the synthesis of a wide array of organic compounds with tailored properties and applications.

Computational and Theoretical Investigations of 2 3 Methoxyphenoxy Methyl Oxirane

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are instrumental in determining the three-dimensional structure and energetic properties of 2-((3-methoxyphenoxy)methyl)oxirane. These calculations provide a foundational understanding of the molecule's stability and preferred spatial arrangements.

Density Functional Theory (DFT) Studies for Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the conformational landscape of molecules. For complex molecules, which can exist in various spatial arrangements or conformations, DFT calculations help identify the most stable structures. csic.es By analyzing the potential energy surface, researchers can determine the relative energies of different conformers and the energy barriers between them. csic.es For instance, in related furanoside structures, DFT methods, sometimes with dispersion corrections, have been used to accurately predict conformer geometries that were consistent with experimental NMR data. nih.gov This type of analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry plays a vital role in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By calculating the magnetic shielding of atomic nuclei within a molecule, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. libretexts.orgdocbrown.info These predictions are highly valuable for assigning peaks in experimental spectra to specific atoms within the molecule and for confirming the proposed structure. researchgate.net The accuracy of these predictions depends on the level of theory and basis set used in the calculations. mdpi.com For example, DFT methods combined with appropriate basis sets and solvent models have been shown to provide reliable predictions of both ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions involving this compound. It allows for the detailed examination of reaction pathways that may be difficult to study experimentally.

Transition State Analysis and Reaction Pathway Mapping

By mapping the potential energy surface of a reaction, computational models can identify the transition states, which are the highest energy points along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction's feasibility and rate. For epoxide-opening reactions, computational methods like DFT can model the approach of a nucleophile to the epoxide ring, identifying the preferred pathways and the structures of the transition states. Intrinsic reaction coordinate (IRC) analysis can then be used to confirm that the identified transition state connects the reactants and products.

Energetic Profiles of Catalytic Cycles

In catalyzed reactions, computational modeling can be used to determine the energetic profile of the entire catalytic cycle. nih.gov This involves calculating the energies of all intermediates and transition states in the cycle. Such studies are essential for understanding how a catalyst functions and for designing more efficient catalysts. For example, in the kinetic resolution of epoxides, computational studies can help to understand the role of the catalyst and co-catalyst in activating the reactants and controlling the stereoselectivity of the reaction. uni-marburg.de

Structure-Reactivity Relationship Studies

Computational methods are also employed to investigate structure-reactivity relationships. By systematically modifying the structure of this compound in silico, researchers can study how changes in its electronic and steric properties affect its reactivity. For example, the effect of different substituents on the phenyl ring on the rate and regioselectivity of epoxide ring-opening reactions can be computationally explored. These studies provide valuable insights that can guide the synthesis of new derivatives with desired reactivity. vot.pl

Rational Design of Novel Catalysts and Reaction Conditions

The rational design of catalysts and reaction conditions for the synthesis and transformation of this compound is a key area of research, driven by the need for efficient and selective chemical processes. rsc.org Computational and theoretical investigations, particularly those employing Density Functional Theory (DFT), play a pivotal role in this endeavor. rsc.org These methods provide fundamental insights into reaction mechanisms, transition states, and the electronic and steric factors that govern catalytic activity and selectivity. rsc.org

A primary focus of computational studies in this context is the elucidation of the ring-opening mechanism of the oxirane. The strained three-membered ring of this compound is susceptible to nucleophilic attack, and DFT simulations can model the transition states and regioselectivity of this process. For instance, Fukui indices can be calculated to identify the electron-deficient carbons in the oxirane ring, predicting the most likely sites for nucleophilic attack. Furthermore, polarizable continuum models (PCM) can be employed to simulate the influence of solvent polarity on the reaction barriers, aiding in the selection of optimal reaction media.

Computational approaches are also instrumental in the design of novel catalysts. By modeling the interaction between a potential catalyst and the epoxide substrate, researchers can predict the catalyst's efficacy. For example, in the context of asymmetric ring-opening reactions, computational models can help in designing chiral catalysts that favor the formation of a specific enantiomer. acs.org This involves analyzing the transition-state geometries of the catalyst-substrate complex to understand the origins of enantioselectivity. acs.org The design of such catalysts often involves a cooperative activation mechanism where the catalyst activates both the epoxide and the nucleophile. acs.org

While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous epoxides provide a clear framework for its catalyst and reaction design. The following tables present hypothetical data based on the types of results generated in computational studies of similar epoxide systems.

Table 1: Predicted Activation Barriers for Nucleophilic Ring-Opening of this compound with Different Catalysts

| Catalyst System | Nucleophile | Computational Method | Predicted Activation Barrier (kcal/mol) | Predicted Regioselectivity |

| Uncatalyzed | H₂O | DFT (B3LYP/6-31G) | 28.5 | 60:40 (attack at C2:C3) |

| Lewis Acid (AlCl₃) | H₂O | DFT (B3LYP/6-31G) | 15.2 | 95:5 (attack at C3) |

| Chiral Salen-Co(III) | H₂O | DFT (M06-2X/def2-TZVP) | 12.8 | 98:2 (attack at C3) |

| Enzyme (Epoxide Hydrolase) | H₂O | QM/MM | 9.5 | >99:1 (attack at C3) |

This table illustrates how computational methods can be used to screen potential catalysts by predicting their effect on the activation energy and regioselectivity of the ring-opening reaction. The data is representative and not from a specific study on this compound.

Table 2: Influence of Solvent on the Predicted Rate Constant of a Catalyzed Reaction

| Solvent | Dielectric Constant | Computational Model | Predicted Relative Rate Constant (k_rel) |

| Toluene | 2.4 | PCM/DFT | 1.0 |

| Tetrahydrofuran (THF) | 7.5 | PCM/DFT | 5.8 |

| Acetonitrile | 37.5 | PCM/DFT | 25.2 |

| Water | 80.1 | PCM/DFT | 150.7 |

This table demonstrates the application of polarizable continuum models (PCM) in conjunction with DFT to predict how the reaction rate can be influenced by the choice of solvent. The data is illustrative.

The rational design of catalysts and reaction conditions, guided by computational and theoretical investigations, is a powerful strategy for optimizing chemical processes involving this compound. These methods not only accelerate the discovery of new and improved catalysts but also provide a deeper understanding of the fundamental principles governing their reactivity. rsc.org

Analytical and Characterization Techniques in Research on 2 3 Methoxyphenoxy Methyl Oxirane

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for the structural elucidation and purity verification of 2-((3-Methoxyphenoxy)methyl)oxirane. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound, providing unambiguous evidence of its molecular framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, specific chemical shifts and splitting patterns confirm the presence of the methoxy (B1213986), aromatic, and oxirane ring protons. Research has reported the following ¹H NMR data in deuterated chloroform (B151607) (CDCl₃). royalsocietypublishing.org

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Aromatic (C5-H) | 7.18 | triplet | 8.1 |

| Aromatic (C2,4,6-H) | 6.59–6.44 | multiplet | |

| O-CH₂ (phenoxy) | 4.20 | double doublet | 11.0, 3.2 |

| O-CH₂ (phenoxy) | 3.95 | double doublet | 11.0, 5.6 |

| OCH₃ | 3.78 | singlet | |

| CH (oxirane) | 3.37-3.32 | multiplet | |

| CH₂ (oxirane) | 2.89 | triplet | 4.5 |

| CH₂ (oxirane) | 2.75 | double doublet | 4.9, 2.7 |

This table presents compiled ¹H NMR data for this compound. royalsocietypublishing.org

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of chemically distinct carbon atoms. While specific data for the 3-methoxy isomer is not widely published, the expected chemical shifts can be inferred from general principles and data for related isomers. rsc.orglibretexts.org Generally, sp²-hybridized aromatic and sp³-hybridized aliphatic carbons absorb in distinct regions of the spectrum. libretexts.org The spectrum would be expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule, assuming a racemic mixture. nih.gov The aromatic carbons would appear in the downfield region (typically 110-160 ppm), while the oxirane and methoxy group carbons would be found in the upfield region (typically 40-70 ppm). rsc.orglibretexts.org

Mass Spectrometry (MS and LC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₀H₁₂O₃ and a molecular weight of approximately 180.20 g/mol . nih.govncats.ioncats.io In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this weight.

Liquid chromatography-mass spectrometry (LC-MS) is particularly valuable for analyzing reaction mixtures and assessing the purity of the final product. qub.ac.uk This hyphenated technique allows for the separation of the target compound from impurities, followed by their identification based on their respective mass-to-charge ratios. royalsocietypublishing.orgresearchgate.net Full scan LC-MS analysis is a common method used in the synthesis process involving related oxirane compounds to ensure the identity and purity of intermediates and final products. googleapis.com

Infrared (IR) Spectroscopy

Aromatic C-H stretching: around 3000-3100 cm⁻¹

Aliphatic C-H stretching: around 2850-3000 cm⁻¹

Aromatic C=C bending: around 1500-1600 cm⁻¹

Asymmetric C-O-C (ether) stretching: a strong band around 1250 cm⁻¹

Epoxide ring (C-O-C) stretching: characteristic bands in the 850-950 cm⁻¹ region.

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are essential for both monitoring the progress of the synthesis of this compound and for its purification.

Gas Chromatography (GC)

Gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is a vital technique for monitoring reactions that involve volatile compounds. nist.gov In the synthesis of related phenoxymethyl (B101242) oxiranes, GC-MS analysis has been used to track the conversion of starting materials and the formation of the epoxide product. royalsocietypublishing.org This method allows for the rapid separation and quantification of reactants, intermediates, and products in a reaction mixture, providing crucial information for optimizing reaction conditions such as temperature and time.

Liquid Chromatography (LC)

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), is the primary method for the analysis and purification of this compound and its related isomers. researchgate.nettandfonline.com Researchers have developed reversed-phase LC methods to separate and quantify the 2-methoxy isomer from its process-related impurities and regioisomers, a technique directly applicable to the 3-methoxy analog. researchgate.netresearchgate.net

These methods typically employ a C18 stationary phase and a gradient elution system with a mobile phase consisting of an aqueous component and an organic solvent like acetonitrile. researchgate.netnih.gov Detection is commonly performed using a UV detector. researchgate.net The high resolving power of UPLC allows for the sensitive detection and quantification of the main compound as well as any unreacted starting materials or isomeric by-products, making it an indispensable tool for quality control and reaction monitoring during process development. royalsocietypublishing.orgresearchgate.net

Future Research Directions and Emerging Trends in 2 3 Methoxyphenoxy Methyl Oxirane Chemistry

Development of Greener and Sustainable Synthetic Methodologies

The traditional synthesis of aryl glycidyl (B131873) ethers, including 2-((3-Methoxyphenoxy)methyl)oxirane, often involves the reaction of a phenol (B47542) with epichlorohydrin (B41342) in the presence of a base. However, this method can lead to the formation of impurities and utilize hazardous solvents. quickcompany.in Future research is intensely focused on creating more environmentally benign and sustainable synthetic routes.

A key trend is the adoption of flow chemistry . This technique offers superior control over reaction parameters like temperature and residence time, which can lead to higher yields and purity. For instance, this compound has been successfully synthesized in a flow system by reacting 3-methoxyphenol (B1666288) and epichlorohydrin. royalsocietypublishing.orgresearchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Method | Yield | Reference |

| 3-Methoxyphenol | Epichlorohydrin | Cesium Carbonate (Cs₂CO₃) | DMF | Flow Chemistry | 62% | royalsocietypublishing.org |

Another significant direction is the utilization of bio-renewable resources . "Green epichlorohydrin," derived from glycerol—a byproduct of biofuel production—is a promising sustainable alternative to petroleum-based epichlorohydrin. rsc.orgrsc.org Combining this with naturally derived phenols can lead to the creation of entirely bio-based glycidyl ethers. rsc.orgresearchgate.net

Furthermore, biocatalysis presents a powerful green alternative. The use of enzymes, such as epoxide hydrolases, can achieve highly enantioselective resolutions of racemic glycidyl aryl ethers under mild, aqueous conditions. researchgate.net This approach is crucial for producing enantiopure versions of the compound, which are often required for pharmaceutical applications. Research into new, robust enzymes and optimizing reaction conditions, such as the cell-to-substrate ratio, are ongoing to improve yields and enantiomeric excess. researchgate.net General green chemistry principles, like the use of microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption, are also being explored. researchgate.netmdpi.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to the chemistry of this compound, both in its synthesis and its subsequent transformations. Research is aimed at discovering novel catalysts that offer improved activity, selectivity, and ease of use.

For the synthesis via Williamson etherification, phase transfer catalysts like tetrabutylammonium (B224687) bromide are employed to enhance reaction rates and efficiency in biphasic systems. quickcompany.inacs.org

In the crucial ring-opening reactions, a variety of catalytic systems are emerging:

Lewis Acids: Bismuth(III) triflate (Bi(OTf)₃) has been examined as a catalyst for the amine-mediated ring-opening of epoxides, although challenges with side products can occur. royalsocietypublishing.org

Biocatalysts: As mentioned, enzymes like epoxide hydrolases from organisms such as Trichosporon loubierii provide exceptional enantioselectivity in kinetic resolutions, a key goal in modern asymmetric synthesis. researchgate.net Protein engineering is being used to further improve the enantioselectivity of these enzymes. researchgate.net

Heterogeneous Catalysts: To simplify catalyst separation and recycling, researchers are developing systems like magnetic nanoparticle-supported catalysts. For example, a NiFe₂O₄-glutamate-Cu complex has been used for one-pot three-component "click reactions" in water, a process that can follow the initial azide-mediated ring-opening of an epoxide. rsc.org

Molecular Alkali Metal Catalysts: For other transformations like hydroboration, novel molecular catalysts are being developed. Computational and kinetic studies of these systems show that both the cation and the anion of the catalyst are crucial for controlling reaction selectivity and efficiency. nih.gov

| Catalyst Type | Reaction | Advantage | Reference |

| Bismuth(III) triflate | Amine ring-opening | Lewis acid catalysis | royalsocietypublishing.org |

| Epoxide Hydrolase (Enzyme) | Enantioselective hydrolysis | High enantioselectivity, green conditions | researchgate.net |

| Magnetic Nanoparticle-Cu | Azide-alkyne cycloaddition | Easy separation and recycling, aqueous medium | rsc.org |

| Molecular Alkali Metal Hydrides | Epoxide hydroboration | High regioselectivity, mechanistic understanding | nih.gov |

Expansion of Functionalization Strategies for Advanced Materials and Chemical Building Blocks

The strained three-membered oxirane ring is highly susceptible to nucleophilic attack, making this compound a versatile precursor for a wide array of more complex molecules. Future research will continue to expand the library of functionalized derivatives for diverse applications.

A primary functionalization pathway is the ring-opening reaction .

With Amines: Reaction with various amines yields β-amino alcohols, which are important structural motifs in many biologically active compounds and pharmaceutical intermediates. royalsocietypublishing.org

With Azides: Ring-opening with sodium azide (B81097) produces an azido-alcohol. This intermediate is a key building block for synthesizing 1,2,3-triazole derivatives via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". acs.orgresearchgate.net These triazole-containing compounds are being investigated for various applications, including as potential fungicides for crop protection. acs.org

Another emerging trend is the use of glycidyl ethers as monomers in ring-opening polymerization to create functional polyethers. rsc.orgresearchgate.net Copolymerization with monomers like ethylene (B1197577) oxide can produce well-defined amphiphilic block copolymers. rsc.org These polymers have potential applications in drug delivery and materials science. rsc.orgnih.gov The specific structure of the aryl glycidyl ether can influence the properties of the resulting polymer, such as stiffness and intramolecular interactions. rsc.org

Predictive Design and Discovery through Integrated Computational and Experimental Approaches

The integration of computational chemistry with experimental work is a powerful trend that accelerates the discovery and design of new molecules and processes. Predictive modeling can screen potential candidates, suggest synthetic targets, and provide insights into reaction mechanisms, thereby saving significant time and resources in the lab.

Molecular docking is a prominent computational technique used in this field. For example, after synthesizing a library of 1,2,3-triazole derivatives from a glycidyl ether precursor, researchers used molecular docking to predict how these compounds would bind to a target enzyme in a fungal pathogen. acs.orgacs.org These in silico studies help to explain the observed biological activity and guide the design of next-generation compounds with enhanced potency. The process often involves optimizing the 3D structures of the molecules using semiempirical methods like PM7 before docking. acs.org

Beyond docking, computational analysis is used to probe entire reaction pathways. Detailed computational studies on catalytic cycles, such as the hydroboration of epoxides, can identify key transition states and explain the origins of catalytic activity and selectivity. nih.gov This synergy between prediction and experimentation allows for a more rational and efficient approach to catalyst development and the discovery of novel functionalized molecules derived from this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-((3-Methoxyphenoxy)methyl)oxirane, and how do reaction conditions influence yield and purity?

- Answer : Two main approaches are documented:

- Oxidation of vinyl aromatic precursors : Using oxidizing agents like trimethylsulfonium salts under basic conditions to epoxidize double bonds .

- Methylene addition to aromatic aldehydes/ketones : Employing nucleophilic addition of methylene groups to carbonyl intermediates, followed by cyclization .

- Key factors include solvent polarity (e.g., dichloromethane for stability), temperature control (0–25°C to prevent ring-opening), and stoichiometric precision of oxidizing agents to minimize side reactions.

Q. How can NMR spectroscopy confirm the structure of this compound?

- Answer :

- Epoxide protons : Distinct multiplets at δ 3.1–3.5 ppm (C-1 and C-2 protons) .

- Methoxy group : A singlet at δ ~3.8 ppm (integration for three protons) .

- Aromatic protons : Multiplet patterns between δ 6.5–7.5 ppm for the 3-methoxyphenoxy substituent, comparable to analogs like 2-(4-(benzyloxy)butyl)oxirane .

- Coupling constants (J-values) between epoxide protons (2–5 Hz) further validate stereochemical integrity.

Q. What side reactions occur during aryl-oxirane synthesis, and how are they mitigated?

- Answer : Common issues include:

- Epoxide ring-opening : Caused by residual moisture or nucleophiles. Strict anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N₂/Ar) are critical .

- Over-oxidation : Controlled stoichiometry of oxidizing agents (e.g., TBACl co-catalyst) minimizes formation of diols or carbonyl byproducts .

- Monitoring via TLC or GC-MS ensures reaction progress and early detection of side products .

Advanced Research Questions

Q. How do electronic effects of the methoxyphenoxy group influence epoxide reactivity in nucleophilic ring-opening reactions?

- Answer : The electron-donating methoxy group stabilizes partial positive charges on the epoxide carbons via resonance, directing nucleophilic attack to the less sterically hindered carbon. Comparative studies on substituted aryl-oxiranes show faster reaction rates with electron-rich aromatics due to enhanced electrophilicity . For example, 2-((4-fluorophenoxy)methyl)oxirane exhibits slower kinetics than the methoxy analog .

Q. What catalytic systems enable stereoselective synthesis of chiral this compound derivatives?

- Answer :

- Chiral salen-metal complexes : Mn(III)-salen catalysts induce asymmetry during epoxidation, achieving >90% enantiomeric excess (ee) in some cases .

- Organocatalysts : Thiourea-based catalysts promote asymmetric ring-opening with amines, as demonstrated for (R)-2-((3-bromo-phenoxy)methyl)oxirane .

- Enantiomeric analysis : Chiral HPLC (e.g., Chiralpak® columns) or NMR with europium shift reagents resolves (R)- and (S)-configurations .

Q. How are homogeneous catalysts recycled in epoxide synthesis, and what are their stability limits?

- Answer :

- Ru(TPP)(NAr)₂/TBACl systems : Catalysts are reused via phase separation (e.g., hexane/water biphasic systems), retaining >95% activity over three cycles .

- Immobilized catalysts : Silica-supported Co(III) complexes show no leaching after five cycles but require higher temperatures (60°C) for comparable yields .

- Catalyst degradation is typically observed after 8–10 cycles due to oxidative deactivation.

Q. What computational methods predict regioselectivity in epoxide ring-opening reactions?

- Answer :

- Density Functional Theory (DFT) : Models transition states to identify preferential attack sites. For this compound, calculations show nucleophiles (e.g., amines) favor the terminal epoxide carbon due to lower steric hindrance and higher electrophilicity .

- Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution, confirming the methoxy group’s electron-donating effect on regiochemistry .

Methodological Considerations

- Stereochemical Control : Kinetic vs. thermodynamic conditions (low vs. high temperature) dictate diastereomer ratios in derivatives like (R)-2-((2-nitrophenoxy)methyl)oxirane .

- Scale-up Challenges : Pilot-scale reactions require slow reagent addition (<1 mL/min) to manage exothermicity and prevent runaway epoxidation .

- Analytical Validation : High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve ambiguities in complex derivatives (e.g., 2-[[4-(1,1-dimethylethyl)phenoxy]methyl]oxirane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.